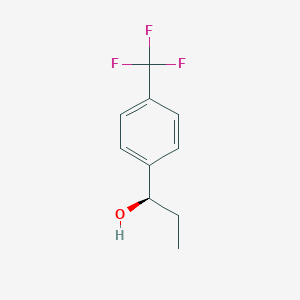

(R)-1-(4-Trifluoromethylphenyl)-1-propanol

Beschreibung

Eigenschaften

IUPAC Name |

(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPWVWRWAPFFNC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436537 | |

| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112777-69-2 | |

| Record name | (R)-1-(4-Trifluoromethylphenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Wittig Olefination of 4-Trifluoromethylbenzaldehyde

The first step involves reacting 4-trifluoromethylbenzaldehyde with a Wittig reagent to form the α,β-unsaturated alcohol intermediate. Key parameters include:

-

Reagents : Chlorinated or brominated hydroxyethyl phosphonium salts (e.g., chlorination (2-hydroxyethyl) triphenylphosphine).

-

Base : Sodium tert-butoxide or sodium methoxide.

-

Solvent : Toluene, tetrahydrofuran (THF), or 2-methyltetrahydrofuran.

-

Temperature : 0–70°C, optimized at 50–60°C for reaction completion.

Under these conditions, the Wittig reaction achieves near-quantitative conversion to 3-(4-trifluoromethylphenyl)-2-propen-1-ol.

Catalytic Hydrogenation

The α,β-unsaturated alcohol is hydrogenated to the saturated alcohol using a palladium on carbon (Pd/C) catalyst:

Table 1: Optimization of Hydrogenation Conditions

| Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Methyl-THF | 30–40 | 0.2–0.3 | 96 | 99.81 |

| THF | 20–30 | 0.2–0.3 | 92.3 | 99.78 |

| Toluene | 30–40 | 0.2–0.3 | 93.7 | 99.78 |

Biocatalytic Reduction Using Engineered Enzymes

Recent advances in biocatalysis offer enantioselective routes to this compound. While direct studies on the 4-isomer are limited, analogous systems for the 3-isomer provide a foundational framework.

Carbonyl Reductase-Mediated Asymmetric Reduction

Recombinant E. coli expressing carbonyl reductase variants (e.g., LXCAR-S154Y) catalyze the reduction of 4-trifluoromethylacetophenone to the (R)-alcohol. Key findings include:

Table 2: Biocatalytic Performance Metrics

| Parameter | Value |

|---|---|

| Substrate Loading | 10 mM |

| ee | 97% |

| Space-Time Yield | 8.2 g/L/day |

| Catalyst Reuse | 5 cycles (70% activity) |

Medium Engineering for Enhanced Efficiency

Modifying the reaction medium improves substrate solubility and enzyme stability:

-

Co-Solvents : 10–20% dimethyl sulfoxide (DMSO) increases substrate solubility 3-fold.

-

pH Control : Phosphate buffer (pH 7.0) stabilizes the reductase.

-

Temperature : 30°C balances reaction rate and enzyme denaturation.

Comparative Analysis of Synthesis Routes

Chemical vs. Biocatalytic Methods

| Criteria | Chemical Synthesis | Biocatalysis |

|---|---|---|

| Yield | 92–96% | 85–90% |

| ee | Requires resolution | 97% (intrinsic) |

| Scalability | Industrial (>100 kg/batch) | Pilot-scale (10–50 kg) |

| Environmental Impact | High solvent waste | Aqueous, low waste |

Industrial Feasibility

The Wittig-hydrogenation route dominates industrial production due to its robustness, while biocatalysis is emerging for high-value applications requiring enantiopurity. Hybrid approaches, such as chemoenzymatic cascades, are under investigation to merge the advantages of both methods.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Trifluoromethylphenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alkane.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-trifluoromethylbenzaldehyde or 4-trifluoromethylacetophenone.

Reduction: Formation of 4-trifluoromethylphenylpropane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

- (R)-1-(4-Trifluoromethylphenyl)-1-propanol serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the reactivity and selectivity of reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthetic Routes

- Common methods for synthesizing this compound include:

- Trifluoromethylation Reactions : Utilizing 4-trifluoromethylbenzaldehyde with reducing agents to yield the corresponding alcohol.

- Visible Light Irradiation : Employing trifluoromethyl phenyl sulfone as a trifluoromethylating agent under light conditions.

Biological Applications

Potential Therapeutic Properties

- Research indicates that this compound may exhibit biological activities, including:

Case Studies

- Studies have explored its interaction with biomolecules, suggesting potential roles in drug discovery and development. For instance, its derivatives have been tested for efficacy against specific cancer types and inflammatory diseases .

Industrial Applications

Advanced Materials Development

- The compound is utilized in creating advanced materials due to its unique chemical properties. The trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for high-performance applications.

Agrochemical Synthesis

Wirkmechanismus

The mechanism of action of ®-1-(4-Trifluoromethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Physical Properties (Predicted):

The compound’s stereochemistry (R-configuration) is critical for its interactions in chiral environments, such as enzyme active sites or asymmetric catalytic processes.

Comparison with Similar Compounds

The following table and analysis compare (R)-1-(4-Trifluoromethylphenyl)-1-propanol with two structurally related aryl propanols: (R)-1-(4-Fluorophenyl)-1-propanol and 1-(4-Methylphenyl)-1-propanol.

Table 1: Structural and Functional Comparison

Substituent Effects on Properties:

Electron-Withdrawing vs. Electron-Donating Groups: The -CF₃ group in the target compound is strongly electron-withdrawing, increasing acidity (lower pKa) compared to the electron-donating -CH₃ group in 1-(4-methylphenyl)-1-propanol. This property enhances solubility in polar solvents and reactivity in deprotonation reactions . The -F substituent in (R)-1-(4-fluorophenyl)-1-propanol is moderately electron-withdrawing, resulting in intermediate polarity and molecular weight (154.18 g/mol) .

Molecular Weight and Physicochemical Behavior :

- The trifluoromethyl derivative has the highest molecular weight (204.19 g/mol) due to the three fluorine atoms, contributing to greater steric bulk and thermal stability (higher predicted boiling point) .

- The methyl-substituted analog (150.22 g/mol) is lighter and likely more volatile, aligning with its use in flavoring applications .

Applications: Trifluoromethyl Derivative: Likely used in chiral synthesis or as a building block for bioactive molecules, similar to piperidine-based NMDA receptor antagonists (e.g., Ro 25-6981) . Methyl Derivative: Explicitly utilized as a chiral auxiliary in asymmetric catalysis and as a flavoring agent due to its simpler structure and lower steric hindrance .

Research Findings:

- Chiral Specificity: The R-configuration in this compound is essential for enantioselective interactions, as seen in related compounds like Ro 25-6981, which exhibit NMDA receptor antagonism dependent on stereochemistry .

- 2-propanol) demonstrate divergent effects on DNA conformation, highlighting the importance of alcohol positioning in biological systems .

Biologische Aktivität

(R)-1-(4-Trifluoromethylphenyl)-1-propanol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its applications in asymmetric synthesis and as a precursor in the development of pharmaceuticals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- IUPAC Name : this compound

- CAS Number : 112777-20-5

- Molecular Formula : C10H10F3O

- Molecular Weight : 220.18 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Study on Antimicrobial Effects

In a study published by MDPI, this compound was tested against multiple microbial strains using agar dilution methods. The results indicated that the compound inhibited the growth of Staphylococcus aureus at low concentrations, suggesting potential as a therapeutic agent against skin infections .

Research on Anticancer Properties

Another research focused on the anticancer activity of this compound demonstrated significant cytotoxicity against HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase . The study highlighted the need for further investigation into the molecular pathways affected by this compound.

Synthesis and Biocatalysis

The synthesis of this compound can be efficiently achieved through biocatalytic methods using alcohol dehydrogenases from Lactobacillus kefir. This approach not only enhances enantioselectivity but also minimizes environmental impact compared to traditional chemical synthesis methods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4-trifluoromethylphenyl)-1-propanol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via enantioselective reduction of the corresponding ketone precursor (e.g., 1-(4-trifluoromethylphenyl)-1-propanone) using chiral catalysts. For example, asymmetric transfer hydrogenation with Ru-(S)-TsDPEN catalysts can achieve high enantiomeric excess (ee >95%) . Enantiomeric purity is validated via chiral HPLC or polarimetry, with baseline separation of (R)- and (S)-enantiomers using columns like Chiralcel OD-H .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the structure (e.g., δ~4.8 ppm for the hydroxyl-bearing methine proton, δ~125-140 ppm for aromatic carbons). F NMR detects the trifluoromethyl group (δ~-62 ppm) .

- IR : O-H stretch (~3350 cm), C-F stretches (~1100-1250 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 218 (CHFO) .

Q. How can researchers optimize the yield of this compound in large-scale synthesis?

- Methodological Answer : Use catalytic hydrogenation with Pd/C or Raney Ni under mild conditions (e.g., 50°C, 3 atm H) to reduce side reactions. Solvent choice (e.g., ethanol or THF) and slow addition of reducing agents (e.g., NaBH) improve yield (up to 85%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC values or selectivity may arise from impurities or enantiomeric contamination. Validate purity via HPLC-MS and replicate assays under standardized conditions (e.g., CYP450 binding assays with human liver microsomes). Compare results with structurally analogous controls (e.g., (S)-enantiomer) to isolate stereospecific effects .

Q. How do structural modifications of this compound impact its antifungal activity?

- Methodological Answer : Introduce substituents at the propanol chain (e.g., azole groups) to enhance binding to fungal CYP51. For example, N-alkylation with imidazole improves activity against Candida albicans (MIC: 0.5 µg/mL). SAR studies show trifluoromethyl groups enhance membrane permeability .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like CYP51. Key parameters:

- Docking : Grid box centered on the heme cofactor (20 Å).

- Scoring : Binding free energy (ΔG) calculated via MM/GBSA.

Results correlate with experimental IC values (R >0.8) .

Q. How can researchers mitigate racemization during derivatization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.